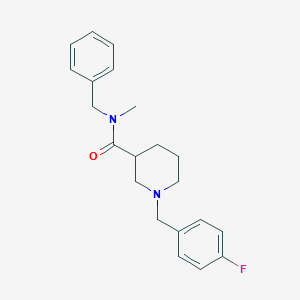![molecular formula C23H30N2O3 B246849 N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B246849.png)
N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidinecarboxamides This compound is characterized by the presence of a benzyl group, a dimethoxybenzyl group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group is attached via a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and an acid catalyst.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction involving the piperidine derivative and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and dimethoxybenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl chloride, dimethoxybenzyl chloride, and appropriate bases or acids.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-1-(2,3-dimethoxybenzyl)-N-ethyl-4-piperidinecarboxamide
- N-benzyl-1-(3,4-dimethoxybenzyl)-N-methyl-3-piperidinamine
- N-benzyl-1-(3,4-dimethoxybenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide
Uniqueness
N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Eigenschaften
Molekularformel |
C23H30N2O3 |
|---|---|
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
N-benzyl-1-[(3,4-dimethoxyphenyl)methyl]-N-methylpiperidine-3-carboxamide |
InChI |
InChI=1S/C23H30N2O3/c1-24(15-18-8-5-4-6-9-18)23(26)20-10-7-13-25(17-20)16-19-11-12-21(27-2)22(14-19)28-3/h4-6,8-9,11-12,14,20H,7,10,13,15-17H2,1-3H3 |
InChI-Schlüssel |
OWIFIXXMYGXSBE-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


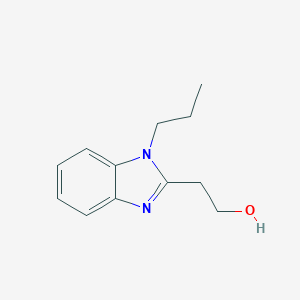
![1-(2-{1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-1-YL)PROPAN-1-ONE](/img/structure/B246811.png)
![N-({1-[3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B246819.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1'-propyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B246829.png)
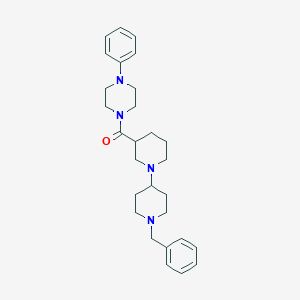
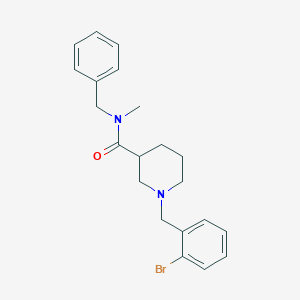
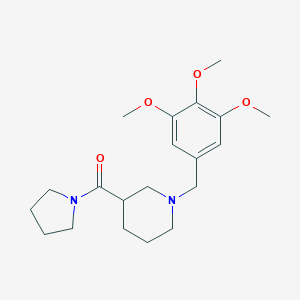
![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![Biphenyl-4-yl[4-(furan-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B246839.png)
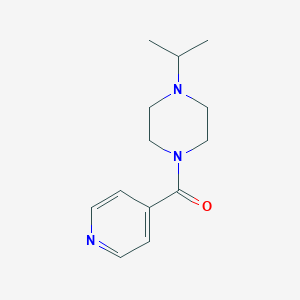
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246841.png)

![N-benzyl-N-methyl-1-[4-(methylsulfanyl)benzyl]-3-piperidinecarboxamide](/img/structure/B246843.png)
